BENGHE Foundational & Exploratory

Check Availability & Pricing

(Rac)-Tenofovir-d7 CAS number and molecular
formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-Tenofovir-d7

Cat. No.: B12419262

An In-depth Technical Guide to (Rac)-Tenofovir-d7

Introduction

(Rac)-Tenofovir-d7 is the deuterated form of (Rac)-Tenofovir, a racemic mixture containing the
enantiomers of Tenofovir. Tenofovir is a potent acyclic phosphonate nucleotide analogue that
acts as a reverse transcriptase inhibitor.[1] It is a key antiviral agent used in the treatment of
HIV and Hepatitis B infections. The incorporation of seven deuterium atoms into the Tenofovir
structure makes (Rac)-Tenofovir-d7 an ideal internal standard for mass spectrometry-based
bioanalytical methods. Its use is critical for the accurate quantification of Tenofovir in various
biological matrices during pharmacokinetic and therapeutic drug monitoring studies. This guide
provides a comprehensive overview of its chemical properties, synthesis, mechanism of action,
and application in bioanalysis.

Physicochemical and Analytical Data

The fundamental properties of (Rac)-Tenofovir-d7 are summarized below. It is important to
note the existence of multiple reported CAS numbers, with 107021-12-5 being commonly
associated with the unlabeled racemate but also frequently referenced for the deuterated
analog.

Table 1: Physicochemical Properties of (Rac)-Tenofovir-d7
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Property Value Source
Molecular Formula CoH7D7Ns04P [2][3]
Molecular Weight 294.26 g/mol [2][3]
CAS Number 107021-12-5 (commonly used) 2]
[1], 2747914-59-4

Appearance White Solid [1]
Boiling Point 616.1+65.0 °C (Predicted) [1]
Density 1.79+0.1 g/cm? (Predicted) [1]
Storage 2-8°C Refrigerator [3]

Table 2: Example LC-MS/MS Parameters for Tenofovir Quantification

Parameter

Value

Source

Analytical Technique

Liquid Chromatography-
Tandem Mass Spectrometry
(LC-MS/MS)

[4]115]

lonization Mode

Positive Electrospray

lonization (ESI+)

[4]115]

MRM Transition (Tenofovir)

m/z 288.0 -~ 176.1/136.1

[5]

Internal Standard

(Rac)-Tenofovir-d7 or similar

stable isotope-labeled analog

[6]

Calibration Range (Plasma)

0.5 to 500 ng/mL

[4]

Lower Limit of Quantification

(LLOQ)

10 ng/mL (in plasma)

[5]

Synthesis Overview

The synthesis of (Rac)-Tenofovir-d7 is not extensively detailed in public literature; however, it

would follow the established synthetic routes for Tenofovir with the introduction of deuterated
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reagents at appropriate steps. A common chemoenzymatic approach for the synthesis of the
chiral Tenofovir intermediate can be adapted.[7]

A plausible synthetic strategy would involve:

e Preparation of a deuterated building block: A key intermediate, such as a deuterated version
of (R)-1-aminopropan-2-ol, would be synthesized.

e Heterocycle Formation: This deuterated intermediate would then be used to construct the
purine ring system.

e Phosphonate Coupling: The final step involves the alkylation of the purine base with a
phosphonate-containing side chain to yield the final (Rac)-Tenofovir-d7 product.

Mechanism of Action of Tenofovir

Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or
Tenofovir Alafenamide (TAF), to enhance its oral bioavailability.[8][9] Once inside the body,
these prodrugs are metabolized to Tenofovir. In target cells, Tenofovir is phosphorylated by
cellular kinases to its active metabolite, Tenofovir diphosphate (TFV-DP).[10]

TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase.[8] It mimics
the natural substrate, deoxyadenosine 5'-triphosphate (dATP), and gets incorporated into the
growing viral DNA chain.[8] Because Tenofovir lacks the 3'-hydroxyl group necessary for the
formation of the next phosphodiester bond, its incorporation results in the termination of DNA
chain elongation, thereby halting viral replication.[11]
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Caption: Mechanism of action of Tenofovir.

Application in Bioanalysis and Experimental
Protocols

The primary application of (Rac)-Tenofovir-d7 is as an internal standard (IS) in LC-MS/MS
assays for the quantification of Tenofovir in biological samples such as plasma, urine, and dried
blood spots.[4][6][12][13] Its utility stems from its near-identical chemical and physical
properties to the unlabeled analyte, ensuring similar behavior during sample preparation and
chromatographic separation. The mass difference allows for its distinct detection by the mass
spectrometer.

Bioanalytical Workflow

The use of (Rac)-Tenofovir-d7 as an internal standard is integral to a robust bioanalytical
workflow. This process ensures the accuracy and precision of the results by correcting for
variability in sample extraction and potential matrix effects.
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Caption: Bioanalytical workflow using an internal standard.

Detailed Experimental Protocol: LC-MS/MS
Quantification of Tenofovir in Plasma
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This protocol is a representative example based on established methods for Tenofovir analysis.

[4115]

1. Preparation of Standards and Quality Controls (QCs):

Prepare stock solutions of Tenofovir and (Rac)-Tenofovir-d7 (Internal Standard) in a suitable
solvent (e.g., 50:50 methanol:water).

Create calibration standards by spiking blank human plasma with working solutions of
Tenofovir to achieve a concentration range of 0.5 to 500 ng/mL.[4]

Prepare QC samples at low, medium, and high concentrations in the same manner.
. Sample Preparation (Solid Phase Extraction):

To a 200 pL aliquot of plasma sample, standard, or QC, add the (Rac)-Tenofovir-d7 internal
standard solution.

Acidify the sample with 200 pL of 4% phosphoric acid and centrifuge.[4]

Condition a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) plate with
methanol, followed by water.

Load the supernatant onto the SPE plate.

Wash the plate to remove interferences.

Elute the analyte and internal standard with an appropriate elution solvent.

Evaporate the eluent to dryness and reconstitute in the mobile phase for analysis.
. LC-MS/MS Conditions:

LC Column: A reverse-phase column, such as a Phenomenex Synergi Polar-RP (50 x 2 mm,
4 um), is suitable for separation.[4]

Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and
acetonitrile (Solvent B).[4][5]
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Flow Rate: A typical flow rate is 0.4 mL/min.
Injection Volume: 10 pL.

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive
electrospray ionization (ESI+) mode.

Monitoring: Use Multiple Reaction Monitoring (MRM) to detect the transitions for Tenofovir
(e.g., m/z 288.0 - 176.1) and (Rac)-Tenofovir-d7.[5]

. Data Analysis:

Construct a calibration curve by plotting the peak area ratio of Tenofovir to (Rac)-Tenofovir-
d7 against the nominal concentration of the calibration standards.

Use a weighted linear regression model (e.g., 1/x?) for the curve fit.[4]

Determine the concentration of Tenofovir in the unknown samples and QCs by interpolating
their peak area ratios from the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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